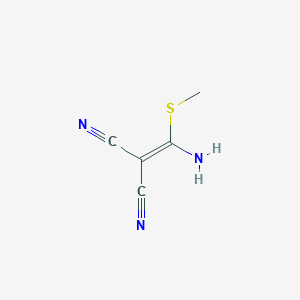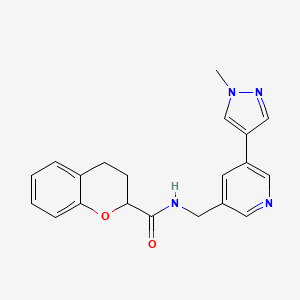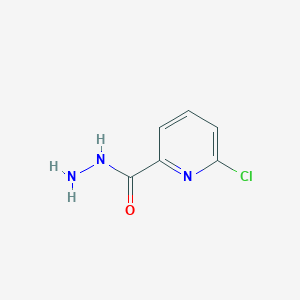
2-(Amino(methylthio)methylene)malononitrile
Vue d'ensemble
Description
“2-(Amino(methylthio)methylene)malononitrile” is a chemical compound with the formula C5H5N3S . It is a derivative of malononitrile, which is a weak cyanocarbon acid and a versatile compound with exceptional reactivity . Malononitrile is used as a building block to synthesize heterocyclic compounds and polymers .
Chemical Reactions Analysis
Malononitrile, a related compound, is known to undergo various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . It can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .Applications De Recherche Scientifique
Synthesis of Antioxidant Agents
2-(Amino(methylthio)methylene)malononitrile, through bis(methylthio)methylene malononitrile, has been utilized in synthesizing potent antioxidant agents. Specifically, the compound was involved in the preparation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, demonstrating its role in developing molecules with antioxidant properties (Vartale et al., 2016).
Formation of Bridgehead Nitrogen Compounds
It plays a crucial role in synthesizing heterocyclic compounds with bridgehead nitrogen. The condensation of bis(methylthio)methylene-malononitrile with various aminoazoles resulted in the formation of these unique structures, illustrating its versatility in creating complex nitrogen-containing compounds (El‐Sayed I. El‐Desoky et al., 1996).
Development of Bioorthogonal Reactions
This chemical has been pivotal in developing novel bioorthogonal reactions for site-specific protein modification and peptide cyclization. Its reaction with 1,2-aminothiol under biocompatible conditions leads to the formation of stable products, underlining its potential in biological applications (Zheng et al., 2020).
Synthesis of Heterocyclic Derivatives
It is instrumental in synthesizing various heterocyclic derivatives. For instance, its reaction with primary amines and cyanoacetamide has led to the formation of novel pyrido[1,2-a][1,3,5]triazines and ring-condensed 1,3,5,7-tetrazocine derivatives, showcasing its use in creating diverse heterocyclic structures (Khrapova et al., 2020).
Involvement in Anticancer Studies
It has been used in synthesizing compounds with potential anticancer activities. The preparation of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives using this compound has been linked to in-vitro anticancer activity against various cancer cell lines (Waghmare et al., 2013).
Creation of Novel Dyes for Textiles
It has also found applications in the textile industry. The active methylene compound malononitrile, a component of this compound, was used to create a series of disperse dyes for polyester and nylon fabrics, highlighting its utility beyond pharmaceutical applications (Lams et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used as a building block in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products can interact with a variety of biological targets, depending on their specific structures and properties.
Mode of Action
The mode of action of 2-(Amino(methylthio)methylene)malononitrile is primarily through its role as a reactant in chemical synthesis. It participates in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . The resulting compounds can then interact with their respective targets in a variety of ways, depending on their specific structures and properties.
Biochemical Pathways
The compounds synthesized using this reactant can affect a variety of biochemical pathways, depending on their specific structures and properties .
Result of Action
The compounds synthesized using this reactant can have a variety of effects, depending on their specific structures and properties .
Propriétés
IUPAC Name |
2-[amino(methylsulfanyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-9-5(8)4(2-6)3-7/h8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJVFTMCJWHRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)
![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)
![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)

![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2972422.png)
![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)
![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2972424.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2972425.png)


![2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2972429.png)